molecular formula C10H8Cl2N2O4S B009744 2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide CAS No. 101063-93-8

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide

Cat. No. B009744
M. Wt: 323.15 g/mol
InChI Key: VXEJBKDPUCPSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It belongs to the class of benzothiazine derivatives and has a chemical formula of C14H10Cl2NO4S.

Mechanism Of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Diclofenac has been found to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of leukocyte migration, and the suppression of cytokine production. It has also been found to have antioxidant properties and to be effective in reducing oxidative stress.

Advantages And Limitations For Lab Experiments

Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability in various forms, including tablets, capsules, and injections. However, it has some limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding, and its potential to interact with other drugs.

Future Directions

There are several future directions for research on Diclofenac, including the development of new formulations that are more effective and have fewer side effects. There is also a need for further research on the long-term effects of Diclofenac use, particularly in relation to its potential to cause cardiovascular and gastrointestinal complications. Additionally, there is a need for further research on the mechanisms of action of Diclofenac and its potential to interact with other drugs. Finally, there is a need for further research on the potential use of Diclofenac in the treatment of other conditions, such as cancer and neurodegenerative diseases.
In conclusion, Diclofenac is a widely used 2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has several advantages and limitations for laboratory experiments and has several future directions for research. Its potential to cause gastrointestinal and cardiovascular complications and to interact with other drugs highlights the need for further research in this area.

Synthesis Methods

Diclofenac can be synthesized by various methods, including the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-chloroacetyl)aminothiophenol, which is then reacted with 2,6-dichloro-3,5-dicyanobenzoquinone to form Diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions such as arthritis, back pain, and menstrual cramps. Diclofenac has also been found to be effective in the treatment of postoperative pain and acute migraine attacks.

properties

CAS RN

101063-93-8

Product Name

2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide

Molecular Formula

C10H8Cl2N2O4S

Molecular Weight

323.15 g/mol

IUPAC Name

3-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid

InChI

InChI=1S/C10H8Cl2N2O4S/c11-5-3-6(12)10-7(4-5)19(17,18)14-8(13-10)1-2-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)

InChI Key

VXEJBKDPUCPSQC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl

Origin of Product

United States

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